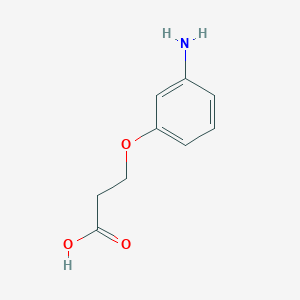
3-(3-Aminophenoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Aminophenoxy)propanoic acid is an organic compound with the molecular formula C9H11NO3 It is characterized by the presence of an aminophenoxy group attached to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenoxy)propanoic acid typically involves the reaction of 3-aminophenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminophenol attacks the electrophilic carbon of 3-chloropropanoic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(3-Aminophenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(3-Aminophenoxy)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers and other materials with specialized properties.
作用機序
The mechanism of action of 3-(3-Aminophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The propanoic acid moiety can also participate in interactions with other molecules, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
3-(4-Hydroxyphenyl)amino)propanoic acid: Similar structure but with a hydroxy group instead of an amino group.
3-(2-Aminophenoxy)propanoic acid: Similar structure but with the amino group in a different position.
Uniqueness
3-(3-Aminophenoxy)propanoic acid is unique due to the specific positioning of the amino group, which can influence its reactivity and interactions with other molecules. This positioning can result in different biological activities and chemical properties compared to its analogs.
特性
CAS番号 |
397845-65-7 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC名 |
3-(3-aminophenoxy)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5,10H2,(H,11,12) |
InChIキー |
KKYOEXDIGGCRGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


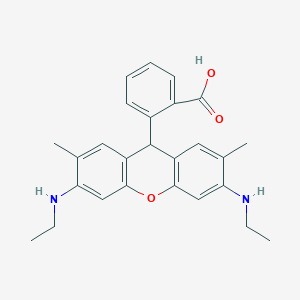
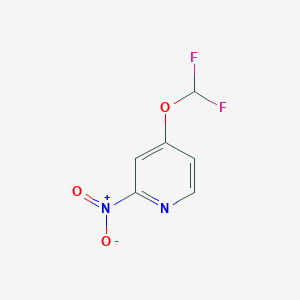
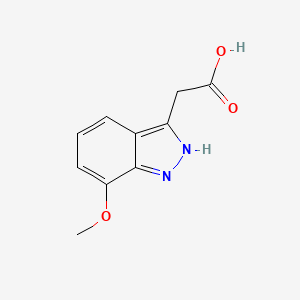
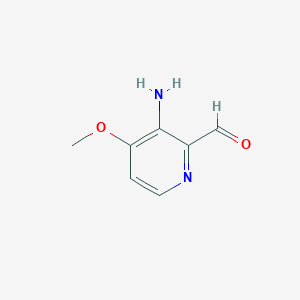
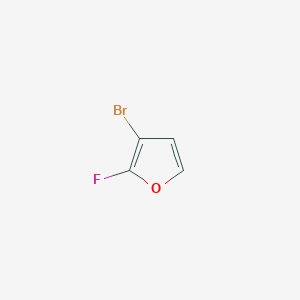

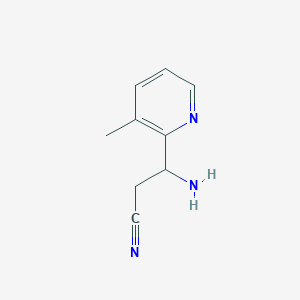

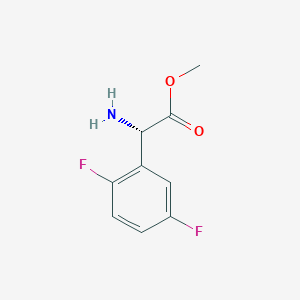
amine](/img/structure/B12965911.png)




